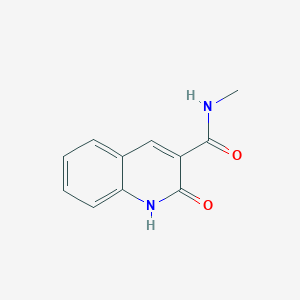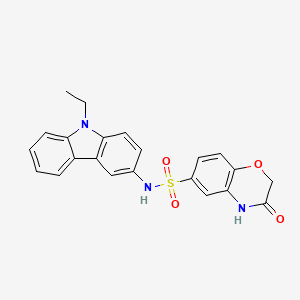
N-methyl-2-(9-oxoacridin-10-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(9-oxoacridin-10-yl)acetamide, also known as MAA, is a synthetic compound that has been widely used in scientific research. MAA belongs to the class of acridine derivatives and has been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-methyl-2-(9-oxoacridin-10-yl)acetamide is not fully understood. However, studies have shown that N-methyl-2-(9-oxoacridin-10-yl)acetamide can intercalate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Biochemical and physiological effects:
N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been shown to induce the release of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(9-oxoacridin-10-yl)acetamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been shown to have high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. However, N-methyl-2-(9-oxoacridin-10-yl)acetamide has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in some experiments. In addition, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to have some toxicity, which can affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-2-(9-oxoacridin-10-yl)acetamide. One potential direction is the development of N-methyl-2-(9-oxoacridin-10-yl)acetamide-based fluorescent probes for the detection of biomolecules. Another direction is the investigation of the potential therapeutic applications of N-methyl-2-(9-oxoacridin-10-yl)acetamide for the treatment of Alzheimer's disease. Furthermore, the development of N-methyl-2-(9-oxoacridin-10-yl)acetamide analogs with improved solubility and selectivity could lead to the development of more effective anticancer agents. Finally, the investigation of the mechanism of action of N-methyl-2-(9-oxoacridin-10-yl)acetamide could provide insights into the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-methyl-2-(9-oxoacridin-10-yl)acetamide is a synthetic compound that has been widely used in scientific research. The compound has various biological activities, including anticancer, antiviral, and antimicrobial activities. N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to intercalate into DNA and RNA, inhibit nucleic acid synthesis, and induce apoptosis in cancer cells. The compound has several advantages for lab experiments, including easy synthesis and high selectivity for cancer cells. However, N-methyl-2-(9-oxoacridin-10-yl)acetamide has some limitations, including low solubility in water and some toxicity. Future research on N-methyl-2-(9-oxoacridin-10-yl)acetamide could lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
N-methyl-2-(9-oxoacridin-10-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 9-aminoacridine with methyl chloroacetate in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure N-methyl-2-(9-oxoacridin-10-yl)acetamide. This method has been widely used in the synthesis of N-methyl-2-(9-oxoacridin-10-yl)acetamide and has been shown to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(9-oxoacridin-10-yl)acetamide has been extensively used in scientific research due to its various biological activities. The compound has been shown to have anticancer, antiviral, and antimicrobial activities. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been used in the development of fluorescent probes for the detection of DNA and RNA. In addition, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been used as a potential therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methyl-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJUGWMCIGHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(9-oxoacridin-10-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)



![5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)

